Itopa

Description

Properties

Molecular Formula |

C20H16ClF3N2O2S |

|---|---|

Molecular Weight |

440.9 g/mol |

IUPAC Name |

N-(4-chloro-3-methyl-1,2-thiazol-5-yl)-N-methyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]acetamide |

InChI |

InChI=1S/C20H16ClF3N2O2S/c1-12-18(21)19(29-25-12)26(2)17(27)11-13-3-7-15(8-4-13)28-16-9-5-14(6-10-16)20(22,23)24/h3-10H,11H2,1-2H3 |

InChI Key |

AWUHASQZSYOAQH-UHFFFAOYSA-N |

SMILES |

CC1=NSC(=C1Cl)N(C)C(=O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

CC1=NSC(=C1Cl)N(C)C(=O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Signaling Pathway of Itopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the signaling pathway of itopride (B38515) hydrochloride, a prokinetic agent with a dual mechanism of action. The information presented herein is intended to support research, development, and clinical understanding of this important therapeutic agent.

Core Mechanism of Action

Itopride hydrochloride exerts its prokinetic effects through two primary signaling pathways:

-

Dopamine (B1211576) D2 Receptor Antagonism: Itopride acts as an antagonist at dopamine D2 receptors, primarily in the gastrointestinal (GI) tract. Dopamine normally functions as an inhibitory neurotransmitter in the gut, suppressing acetylcholine (B1216132) (ACh) release from myenteric motor neurons and thereby reducing GI motility. By blocking these D2 receptors, itopride removes this inhibitory effect, leading to an increase in ACh release.[1][2]

-

Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[3][4] This inhibition leads to a further increase in the concentration and duration of action of acetylcholine at the neuromuscular junction in the smooth muscle of the GI tract.[2]

The synergistic effect of these two mechanisms is an overall enhancement of cholinergic transmission, resulting in increased gastrointestinal peristalsis, accelerated gastric emptying, and improved gastroduodenal coordination.[2]

Quantitative Analysis of Molecular Interactions

The following tables summarize the key quantitative parameters that define the interaction of itopride hydrochloride with its molecular targets.

| Parameter | Target | Value | Species/System | Reference |

| IC₅₀ | Acetylcholinesterase (AChE) | 2.04 ± 0.27 µM | Electric Eel | [3] |

| Acetylcholinesterase (AChE) | ~0.5 µM | Guinea Pig Gastrointestine | [3] | |

| pKi | Dopamine D2 Receptor | 7.4 | Not Specified | [5] |

| Ki (calculated) | Dopamine D2 Receptor | ~39.8 nM | Not Specified | [5] |

Table 1: In Vitro Efficacy of Itopride Hydrochloride

| Clinical Endpoint | Dosage | Result | Patient Population | Reference |

| Global Patient Assessment (Responders) | 100 mg t.i.d. | 45.2% vs 45.6% (placebo) | Functional Dyspepsia | [6] |

| 100 mg t.i.d. | 37.8% vs 35.4% (placebo) | Functional Dyspepsia | [6] | |

| Leeds Dyspepsia Questionnaire (Responders) | 100 mg t.i.d. | 62% vs 52.7% (placebo) | Functional Dyspepsia (International Trial) | [7] |

| 100 mg t.i.d. | 46.9% vs 44.8% (placebo) | Functional Dyspepsia (North American Trial) | [7] | |

| Symptom Improvement (Postprandial Fullness) | 50 mg t.i.d. | Superior to domperidone | Functional Dyspepsia | [8] |

| Symptom Improvement (Early Satiety) | 50 mg t.i.d. | Superior to domperidone | Functional Dyspepsia | [8] |

Table 2: Clinical Efficacy of Itopride Hydrochloride in Functional Dyspepsia

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of itopride hydrochloride and the workflows for key experimental assays.

Detailed Experimental Protocols

Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of itopride hydrochloride for the dopamine D2 receptor.

Materials:

-

Cell membranes from a cell line stably overexpressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: [³H]Spiperone.

-

Unlabeled ligand: Itopride hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

96-well plates.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells overexpressing the D2 receptor to confluency.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

Serial dilutions of itopride hydrochloride or vehicle (for total binding) or a saturating concentration of a known D2 antagonist (for non-specific binding).

-

A fixed concentration of [³H]Spiperone (typically at or near its Kd).

-

The prepared cell membranes.

-

-

Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the percentage of specific binding against the logarithm of the itopride hydrochloride concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of itopride that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC₅₀ value of itopride hydrochloride for acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (0.1 M, pH 8.0).

-

Itopride hydrochloride.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of ATCI, DTNB, and itopride hydrochloride in the phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer.

-

DTNB solution.

-

AChE solution.

-

Serial dilutions of itopride hydrochloride or buffer (for control).

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow itopride to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ATCI substrate to each well.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (B1204863) (the product of ATCI hydrolysis by AChE) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (change in absorbance per minute) for each concentration of itopride.

-

Calculate the percentage of inhibition for each itopride concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the itopride hydrochloride concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

In Vitro Gastrointestinal Motility Assay (Isolated Guinea Pig Ileum)

Objective: To evaluate the prokinetic effect of itopride hydrochloride on intestinal contractility.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution (aerated with 95% O₂ and 5% CO₂).

-

Itopride hydrochloride.

-

Acetylcholine (ACh).

-

Dopamine.

-

Organ bath with an isometric force transducer.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and excise a segment of the distal ileum.

-

Clean the ileal segment and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen (B8564812) gas.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Contractility Measurement:

-

Record the spontaneous contractions of the ileum.

-

To assess the effect of itopride on cholinergic-mediated contractions, pre-contract the tissue with a submaximal concentration of acetylcholine.

-

Once a stable contraction is achieved, add cumulative concentrations of itopride hydrochloride to the organ bath and record the changes in contractile force.

-

To investigate the dopamine D2 receptor antagonistic effect, induce relaxation of the ileal strip with dopamine and then add itopride to observe the reversal of this relaxation.[9]

-

-

Data Analysis:

-

Measure the amplitude and frequency of the contractions.

-

Express the contractile responses as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or KCl).

-

Construct concentration-response curves for itopride to determine its potency and efficacy in modulating intestinal contractility.

-

This technical guide provides a foundational understanding of the signaling pathways and experimental evaluation of itopride hydrochloride. For further in-depth research and development, it is recommended to consult the primary literature cited herein.

References

- 1. An In-depth Analysis of itopride hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 2. jkscience.org [jkscience.org]

- 3. Characterization of acetylcholinesterase-inhibition by itopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Itopride Hydrochloride - LKT Labs [lktlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Itopride in functional dyspepsia: open-label, 1-year treatment follow-up of two multicenter, randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Itopride in functional dyspepsia: results of two phase III multicentre, randomised, double-blind, placebo-controlled trials | Semantic Scholar [semanticscholar.org]

- 8. Itopride therapy for functional dyspepsia: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Itopride Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Donecopride: A Dual-Acting Ligand Targeting 5-HT₄ Receptors and Acetylcholinesterase

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial request specified a dual dopamine (B1211576) D2 antagonist and acetylcholinesterase inhibitor, a thorough literature search revealed a more extensively characterized compound with a different dual mechanism of action: Donecopride. This guide will focus on Donecopride, a potent partial agonist of the serotonin (B10506) 5-HT₄ receptor and a powerful inhibitor of acetylcholinesterase (AChE). This compound serves as an exemplary case of a multi-target-directed ligand (MTDL) with significant therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease.

Core Concepts and Mechanism of Action

Donecopride was designed as a pleiotropic compound to address the multifaceted nature of Alzheimer's disease.[1] Its dual mechanism of action involves:

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), Donecopride increases the levels of acetylcholine in the synaptic cleft.[2] This enhancement of cholinergic neurotransmission is a key strategy in symptomatic treatments for Alzheimer's disease, aiming to improve cognitive functions like memory and learning.[1][3] Donecopride acts as a mixed-type competitive inhibitor of human AChE (hAChE).[1]

-

Serotonin 5-HT₄ Receptor Partial Agonism: Donecopride is a selective, partial agonist at human 5-HT₄ receptors.[1] Activation of these receptors can stimulate the non-amyloidogenic pathway of amyloid precursor protein (APP) processing, leading to the production of the neuroprotective soluble APPα (sAPPα).[1][3] This disease-modifying effect can potentially reduce the formation of neurotoxic amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for Donecopride.

Table 1: In Vitro Potency and Efficacy of Donecopride

| Parameter | Species/System | Value | Reference(s) |

| AChE Inhibition (IC₅₀) | Human | 16 nM | [1][3][4] |

| 5-HT₄ Receptor Binding (Kᵢ) | Human | 8.5 nM, 10.4 nM | [1][3][4] |

| 5-HT₄ Receptor Agonism | Human | 48.3% (partial agonist) | [1][3][4] |

| sAPPα Release (EC₅₀) | COS-7 cells expressing h5-HT₄R | 11.3 nM | [3][4] |

Table 2: In Vivo Efficacy of Donecopride in Animal Models

| Animal Model | Treatment | Key Findings | Reference(s) |

| 5XFAD Transgenic Mice | Chronic (3 months) | Potent anti-amnesic properties, preserved learning, decreased amyloid aggregation | [1][5] |

| Mice with Soluble Aβ Peptide Injection | Chronic (3 months) | Preserved working and long-term spatial memories | [1][5] |

| NMRI Mice | 0.3 mg/kg, i.p. | Pro-cognitive effects in Novel Object Recognition test, reversal of scopolamine-induced memory impairment | [1] |

Signaling Pathways

Acetylcholinesterase Inhibition

The primary role of acetylcholinesterase is the termination of nerve impulses at cholinergic synapses by hydrolyzing acetylcholine. Donecopride's inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

5-HT₄ Receptor Activation and sAPPα Secretion

Activation of the G-protein coupled 5-HT₄ receptor by Donecopride initiates a signaling cascade that promotes the α-secretase-mediated non-amyloidogenic processing of the amyloid precursor protein (APP). This results in the release of the neuroprotective sAPPα fragment and prevents the formation of amyloid-β peptides.

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the formation of a yellow-colored product.[6]

Principle:

-

Enzymatic Hydrolysis: AChE hydrolyzes acetylthiocholine (B1193921) to produce thiocholine.[6][7]

-

Colorimetric Reaction: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm.[6][7] The rate of TNB formation is proportional to the AChE activity.[6]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution

-

14 mM Acetylthiocholine iodide (ATCI) solution

-

AChE solution (e.g., from human erythrocytes)

-

Donecopride or other test inhibitors

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

-

-

Pre-incubation: Add buffer, AChE, DTNB, and the test compound or solvent to the wells. Mix and incubate for 10 minutes at 25°C.[6]

-

Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank to start the reaction.[6]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[6]

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). Correct for non-enzymatic hydrolysis by subtracting the rate of the blank. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

5-HT₄ Receptor Radioligand Binding Assay

This assay determines the affinity of Donecopride for the 5-HT₄ receptor.

Principle: A radiolabeled ligand with known high affinity for the 5-HT₄ receptor (e.g., [³H]-GR113808) is incubated with a source of the receptor (e.g., cell membranes from cells expressing the receptor).[8] The ability of a non-radiolabeled compound (Donecopride) to displace the radioligand is measured, and its binding affinity (Kᵢ) is determined.[9]

Materials:

-

Membrane preparation from cells expressing 5-HT₄ receptors

-

Radioligand (e.g., [³H]-GR113808)

-

Donecopride or other test compounds

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[10]

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, incubate the membrane preparation, radioligand, and varying concentrations of Donecopride in the binding buffer.[10]

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.[10]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]

-

Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.[10]

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of Donecopride. Calculate the IC₅₀ and then the Kᵢ value using the Cheng-Prusoff equation.[9]

sAPPα Secretion Assay

This cell-based assay measures the ability of Donecopride to promote the non-amyloidogenic processing of APP.

Principle: Cells that express the 5-HT₄ receptor (e.g., COS-7 cells) are treated with Donecopride.[3] The amount of sAPPα secreted into the cell culture medium is then quantified, typically using an ELISA or Western blot.[3]

Materials:

-

COS-7 cells transiently expressing the human 5-HT₄ receptor

-

Cell culture medium

-

Donecopride or other test compounds

-

ELISA kit for sAPPα or antibodies for Western blotting

Procedure:

-

Cell Culture: Plate the COS-7 cells in a suitable culture plate and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of Donecopride for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of sAPPα in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the amount of sAPPα secreted against the concentration of Donecopride and determine the EC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in vivo testing of Donecopride in a mouse model of Alzheimer's disease.

Conclusion

Donecopride represents a promising multi-target-directed ligand with the potential for both symptomatic and disease-modifying effects in the treatment of Alzheimer's disease.[1][5] Its dual action as an acetylcholinesterase inhibitor and a 5-HT₄ receptor partial agonist allows it to address both the cholinergic deficit and the amyloid pathology characteristic of the disease.[1] The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in this innovative therapeutic approach. Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of Donecopride in humans.[1][5]

References

- 1. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

Itopride hydrochloride pharmacodynamics in GI tract

An In-depth Technical Guide to the Gastrointestinal Pharmacodynamics of Itopride (B38515) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itopride hydrochloride is a prokinetic agent with a unique dual mechanism of action, making it an effective therapeutic option for functional dyspepsia and other gastrointestinal motility disorders.[1][2] This document provides a comprehensive technical overview of the pharmacodynamics of itopride within the gastrointestinal (GI) tract. It details its molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The primary actions of itopride, dopamine (B1211576) D2 receptor antagonism and acetylcholinesterase inhibition, work synergistically to enhance gastrointestinal motility.[3][4][5]

Core Pharmacodynamic Mechanisms

Itopride hydrochloride's prokinetic effects are a result of two primary, complementary mechanisms of action.[6][7]

Dopamine D2 Receptor Antagonism

Dopamine acts as an inhibitory neurotransmitter in the GI tract, suppressing acetylcholine (B1216132) (ACh) release from myenteric motor neurons via D2 receptors.[1][4] This inhibition leads to reduced GI motility. Itopride acts as a potent antagonist at these D2 receptors.[8][9] By blocking the inhibitory effect of dopamine, itopride facilitates the release of acetylcholine, thereby promoting smooth muscle contraction and enhancing GI peristalsis.[4][6][10] This action is particularly significant in the upper GI tract where D2 receptors are concentrated.[11] Itopride's antagonism of D2 receptors in the chemoreceptor trigger zone of the medulla oblongata also contributes to its antiemetic properties.[3][8][12]

Acetylcholinesterase (AChE) Inhibition

In addition to promoting acetylcholine release, itopride also prevents its degradation. It achieves this by acting as a reversible, "mixed" type inhibitor of the enzyme acetylcholinesterase (AChE).[13] AChE is responsible for hydrolyzing ACh in the synaptic cleft, terminating its action.[4][14] By inhibiting AChE, itopride prolongs the presence of acetylcholine at the neuromuscular junction in the gut wall, leading to increased stimulation of muscarinic M3 receptors on smooth muscle cells.[1][15] This results in stronger and more sustained contractions, further contributing to its prokinetic effect.[4]

The Synergistic Dual Mechanism

The combination of dopamine D2 receptor antagonism and AChE inhibition results in a significant net increase in acetylcholine concentration and activity within the GI tract.[1][16] This dual action is unique among prokinetic agents and leads to a coordinated improvement in GI motility, including increased lower esophageal sphincter pressure, accelerated gastric emptying, and enhanced gastroduodenal coordination.[2][3]

Caption: Itopride's dual mechanism enhances GI motility.

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative data related to itopride's pharmacodynamic actions.

| Parameter | Target | Species/System | Value | Reference |

| IC₅₀ | Acetylcholinesterase (AChE) | Electric Eel | 2.04 ± 0.27 µM | [13] |

| IC₅₀ | Butyrylcholinesterase (BuChE) | Horse Serum | ~204 µM (100-fold > AChE) | [13] |

| IC₅₀ | Cholinesterase (ChE) | Guinea Pig Gastrointestine (with BuChE inhibited) | ~0.5 µM | [13] |

Note: Specific Ki values for dopamine D2 receptor binding were not available in the reviewed literature.

Effects on Gastrointestinal Physiology

Itopride's dual mechanism of action translates into measurable effects throughout the gastrointestinal tract.

-

Esophageal and Lower Esophageal Sphincter (LES) Function: Itopride increases LES pressure, which is beneficial in preventing gastroesophageal reflux.[1][3] Studies in healthy volunteers have shown that itopride pre-treatment can inhibit the meal-induced rise of transient LES relaxations (TLESRs), a key mechanism of reflux, without significantly altering LES resting pressure or peristaltic contractions.[17]

-

Gastric Motility and Emptying: Itopride has been demonstrated to accelerate gastric emptying in humans, dogs, and rats.[3][15] It enhances gastric motility, which helps alleviate symptoms of functional dyspepsia such as postprandial fullness, early satiety, and bloating.[3][11][18] However, one study in patients with functional dyspepsia did not find a significant effect on gastric accommodation or emptying compared to placebo.[19]

-

Intestinal and Colonic Transit: While its action is most pronounced in the upper GI tract, itopride also exhibits prokinetic effects in the lower gastrointestinal tract.[3][11] In-vitro studies on guinea pig ileum and colon have shown that itopride stimulates motility, suggesting potential therapeutic applications for functional bowel disorders like constipation.[15]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacodynamics of itopride.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound like itopride for the D2 receptor using a radioligand.[20][21]

-

Membrane Preparation:

-

Harvest cells stably expressing human dopamine D2 receptors or dissect tissue rich in these receptors (e.g., striatum).

-

Homogenize the cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[20]

-

Centrifuge the homogenate at high speed (e.g., 50,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.

-

Resuspend the final pellet in a binding buffer and determine the protein concentration. Store at -80°C.[21]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation to the assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[20]

-

Add a fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]Spiperone).

-

Add serial dilutions of the unlabeled test compound (itopride).

-

For non-specific binding determination, include wells with an excess of a known unlabeled D2 antagonist (e.g., 10 µM (+)-butaclamol).[20]

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. This separates the bound from the free radioligand.[20]

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining free radioligand.

-

Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a D2 receptor competitive binding assay.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[14][22][23]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0).[14]

-

Prepare a stock solution of AChE enzyme (e.g., from electric eel).

-

Prepare a stock solution of the substrate, Acetylthiocholine Iodide (ATCI).[14]

-

Prepare a stock solution of the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).[14]

-

Prepare serial dilutions of the test inhibitor (itopride) in the assay buffer.

-

-

Assay Procedure (96-Well Plate):

-

To each well, add the AChE enzyme solution.

-

Add the appropriate dilution of itopride or vehicle (for control). Include wells for a blank (no enzyme).

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution to all wells. Use of a multichannel pipette is recommended for consistency.[22]

-

Immediately place the plate in a spectrophotometric microplate reader.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 412 nm kinetically over a set period (e.g., 5-10 minutes).[22][24] The product of the reaction between thiocholine (B1204863) (from ATCI hydrolysis) and DTNB is a yellow-colored compound (TNB), and the rate of its formation is directly proportional to AChE activity.[14]

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each itopride concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of itopride to determine the IC₅₀ value.

-

References

- 1. jkscience.org [jkscience.org]

- 2. Itopride - Wikipedia [en.wikipedia.org]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. What is the mechanism of Itopride Hydrochloride? [synapse.patsnap.com]

- 5. An In-depth Analysis of itopride hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 6. Itopride in the treatment of kinetic disorders of gastrointestinal tract [termedia.pl]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mims.com [mims.com]

- 9. Etopride | 50 mg | Tablet | Orion Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 10. What is Itopride Hydrochloride used for? [synapse.patsnap.com]

- 11. emjreviews.com [emjreviews.com]

- 12. assets.hpra.ie [assets.hpra.ie]

- 13. Characterization of acetylcholinesterase-inhibition by itopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Effect of Itopride Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acmeglobal.com [acmeglobal.com]

- 17. The effects of itopride on oesophageal motility and lower oesophageal sphincter function in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpdd.org [ijpdd.org]

- 19. Itopride for gastric volume, gastric emptying and drinking capacity in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 24. assaygenie.com [assaygenie.com]

The Prokinetic Agent Itopride: A Technical Guide to its Effects on Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride (B38515) is a prokinetic agent with a unique dual mechanism of action, making it an effective therapeutic option for various gastrointestinal (GI) motility disorders, including functional dyspepsia and gastroparesis.[1][2][3] This technical guide provides an in-depth overview of the pharmacological effects of Itopride on GI motility, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action

Itopride enhances gastrointestinal motility through two primary pathways:

-

Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the GI tract. By blocking D2 receptors, Itopride removes this inhibition, leading to an increase in acetylcholine (B1216132) (ACh) release from enteric neurons.[2][3][4]

-

Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This inhibition leads to a higher concentration of ACh at the neuromuscular junction in the gut wall.[2][3][4]

The synergistic effect of these two actions—increased ACh release and decreased ACh degradation—results in enhanced cholinergic activity, leading to stronger and more coordinated smooth muscle contractions throughout the GI tract.[2][3] This promotes gastric emptying, improves peristalsis, and increases the pressure of the lower esophageal sphincter (LES).[5][6][7]

Signaling Pathway of Itopride's Action

The following diagram illustrates the molecular interactions involved in Itopride's mechanism of action.

Quantitative Data on Itopride's Effects

The following tables summarize the key quantitative findings from various studies investigating the efficacy of Itopride.

Table 1: In Vitro Acetylcholinesterase Inhibition

| Parameter | Value | Source |

| IC₅₀ for AChE (electric eel) | 2.04 ± 0.27 µM | [8] |

| IC₅₀ for AChE (guinea pig gastrointestine) | ~0.5 µM | [8] |

| Inhibition Type | Mixed (primarily uncompetitive) | [8] |

| Reversibility | Complete | [8] |

Table 2: Effects on Esophageal Motility in Healthy Volunteers

| Parameter | Placebo | Itopride (50 mg) | Itopride (100 mg) | Source |

| Transient LES Relaxations (postprandial, 60 min) | Significant increase (p < 0.001) | No significant increase; significantly lower than placebo (p < 0.05) | No significant increase; significantly lower than placebo (p < 0.05) | [1] |

| Transient LES Relaxations (postprandial, 120 min) | Significant increase (p < 0.001) | - | No significant increase; significantly lower than placebo (p < 0.05) | [1] |

| LES Resting Pressure | No significant change | No significant change | No significant change | [9] |

| Peristaltic Contraction Amplitude & Duration | No significant change | No significant change | No significant change | [9] |

Table 3: Effects on Gastric Emptying

| Population | Method | Itopride Effect | Source |

| Patients with Diabetic Gastroparesis | 13C-Octanoate Breath Test | Statistically significant decrease in gastric emptying half-time (T₁/₂) from 89.0 min to 53.0 min (p < 0.001) | [10][11] |

| Patients with Longstanding Diabetes | Scintigraphy (Solids) | Trend towards acceleration (p = 0.09) | [12][13] |

| Patients with Longstanding Diabetes | Scintigraphy (Liquids) | Modest acceleration in patients with delayed emptying (p < 0.05) | [12][13] |

| Patients with Functional Dyspepsia | 13C-Octanoic Acid Breath Test | No significant difference compared to placebo (p = 0.58) | [5][14] |

| Healthy Volunteers | Scintigraphy | No statistically significant effect on gastric emptying | [6] |

Table 4: Efficacy in Functional Dyspepsia (Phase IIb Clinical Trial)

| Parameter | Placebo | Itopride (50 mg) | Itopride (100 mg) | Itopride (200 mg) | Source |

| Symptom-free or Marked Improvement (8 weeks) | 41% | 57% (p < 0.05) | 59% (p < 0.05) | 64% (p < 0.05) | [15][16] |

| Change in Leeds Dyspepsia Questionnaire Score | -4.50 | - | -6.24 (p = 0.05) | -6.27 (p = 0.05) | [15] |

| Response Rate (Pain and Fullness) | 63% | - | - | 73% (p = 0.04 for combined Itopride groups) | [15] |

Table 5: Effects on Ileal and Colonic Motility in Guinea Pigs (In Vitro)

| Parameter | Effect of Itopride (10⁻¹⁰ - 10⁻⁶ M) | Source |

| Ileal Peristaltic Velocity | Significantly accelerated in a dose-dependent manner (p < 0.05) | [2][17] |

| Colonic Transit Time | Significantly shortened in a dose-dependent manner (p < 0.05) | [17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay quantifies the inhibitory effect of Itopride on acetylcholinesterase activity. The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm, which is proportional to AChE activity.[19]

Esophageal Manometry in Healthy Volunteers

This clinical study protocol is designed to assess the effects of Itopride on lower esophageal sphincter function and esophageal motility.[1][9][20]

In Vitro Guinea Pig Ileum and Colon Motility Studies

These in vitro experiments evaluate the direct effects of Itopride on the contractility and transit functions of the small and large intestines.[2][17][21]

Gastric Emptying Measurement

Two common methods for assessing gastric emptying are scintigraphy and the 13C-octanoic acid breath test.

-

Gastric Emptying Scintigraphy: This is considered the gold standard. A patient consumes a meal labeled with a radiotracer (e.g., Technetium-99m). A gamma camera then captures images of the stomach at various time points to measure the rate at which the radioactive meal is emptied.[12][13][22]

-

13C-Octanoic Acid Breath Test: This is a non-invasive method where a patient consumes a meal containing 13C-labeled octanoic acid. As the meal is emptied from the stomach and the octanoic acid is absorbed and metabolized, 13CO2 is exhaled in the breath. The rate of 13CO2 exhalation is measured to determine the gastric emptying rate.[5][10][14]

Electrogastrography (EGG)

EGG is a non-invasive technique that records the myoelectrical activity of the stomach using cutaneous electrodes placed on the abdomen. It provides information about the frequency and regularity of gastric slow waves, which can be altered in motility disorders.[3][23][24]

Conclusion

Itopride is a well-established prokinetic agent with a robust dual mechanism of action that enhances gastrointestinal motility. The quantitative data from a range of in vitro, preclinical, and clinical studies demonstrate its efficacy in improving esophageal and gastric motor function, as well as its prokinetic effects on the small and large intestines. The detailed experimental protocols provided in this guide offer a framework for future research and drug development in the field of gastrointestinal motility. The favorable safety profile of Itopride, particularly its lack of significant cardiac side effects, further solidifies its position as a valuable therapeutic tool for managing a variety of GI motility disorders.[25]

References

- 1. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical electrogastrography in experimental pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emjreviews.com [emjreviews.com]

- 5. Itopride for gastric volume, gastric emptying and drinking capacity in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A double-blind, randomized, placebo-controlled trial of itopride (100 and 200 mg three times daily) on gastric motor and sensory function in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ITOPRIDE HCl, Gastroprokinetic API | Cadila Pharmaceuticals [cadilapharma.com]

- 8. Characterization of acetylcholinesterase-inhibition by itopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of itopride on oesophageal motility and lower oesophageal sphincter function in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Itopride hydrochloride efficacy in the management of delayed gastric emptying in type 1 diabetis mellitus patients in the presence of autonomic neuropathy | Budennaya | Diabetes mellitus [dia-endojournals.ru]

- 11. journalcmpr.com [journalcmpr.com]

- 12. Effect of itopride on gastric emptying in longstanding diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A placebo-controlled trial of itopride in functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of Itopride Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. hopkinsmedicine.org [hopkinsmedicine.org]

- 21. [PDF] Effect of Itopride Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro | Semantic Scholar [semanticscholar.org]

- 22. benchchem.com [benchchem.com]

- 23. Electrogastrography associated with symptomatic changes after prokinetic drug treatment for functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Electrogastrography: Methodology, Validation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The efficacy and safety of itopride as an add-on therapy to a proton pump inhibitor in the treatment of gastroesophageal reflux disease [termedia.pl]

Itopride Hydrochloride in the Management of Functional Dyspepsia: A Technical Guide

This document provides a comprehensive technical overview of itopride (B38515) hydrochloride, a prokinetic agent, and its role in the therapeutic landscape of functional dyspepsia (FD). It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols used to validate its use.

Introduction to Functional Dyspepsia and Itopride Hydrochloride

Functional dyspepsia is a prevalent and complex functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiety, and epigastric pain or burning, without any identifiable structural or organic cause.[1][2] The pathophysiology is thought to involve gastric dysmotility, visceral hypersensitivity, and psychological factors.[1] Up to 60% of patients with FD exhibit gastric dysmotility, making prokinetic agents a cornerstone of treatment.[1]

Itopride hydrochloride is a novel prokinetic agent with a dual mechanism of action, distinguishing it from other therapies.[1][3][4] It is utilized for managing gastrointestinal symptoms associated with gastric dysmotility or delayed gastric emptying.[5]

Mechanism of Action

Itopride hydrochloride enhances gastrointestinal motility through a unique, dual pathway:

-

Dopamine (B1211576) D2 Receptor Antagonism: Dopamine exerts an inhibitory effect on gastrointestinal motility by binding to D2 receptors in the gut.[3][4] Itopride acts as an antagonist at these D2 receptors, blocking dopamine's inhibitory action and thereby promoting gastric motility and emptying.[3][4][5] This action is particularly effective in the upper digestive tract where D2 receptors are concentrated.[6]

-

Acetylcholinesterase (AChE) Inhibition: Itopride inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine (B1216132) (ACh).[3][4] This inhibition leads to increased local concentrations of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and peristalsis in the gastrointestinal tract.[3][4]

The synergistic effect of these two actions—stimulating acetylcholine release and preventing its degradation—results in a potent prokinetic effect, improving antroduodenal coordination and accelerating gastric emptying.[1][3]

// Connections Dopamine -> D2R [label="Inhibits (-)", color="#EA4335"]; Itopride -> D2R [label="Antagonizes", arrowhead="tee", color="#EA4335"]; D2R -> ACh_Release [style=dashed, arrowhead=none];

ACh_Release -> ACh; ACh -> Muscarinic_R [label="Stimulates (+)", color="#34A853"]; Muscarinic_R -> Contraction;

ACh -> AChE [label="Degradation", style=dashed, color="#5F6368"]; Itopride -> AChE [label="Inhibits", arrowhead="tee", color="#EA4335"]; }

Caption: Workflow of a typical Phase III clinical trial for Itopride.

Conclusion

Itopride hydrochloride is an effective and well-tolerated prokinetic agent for the treatment of functional dyspepsia. Its dual mechanism of action, targeting both dopamine D2 receptors and acetylcholinesterase, provides a robust pharmacological basis for its efficacy in improving key FD symptoms like postprandial fullness and early satiety. Supported by extensive clinical trial data, itopride presents a valuable therapeutic option with a favorable safety profile, particularly concerning cardiac and central nervous system effects, distinguishing it from older prokinetic agents.

References

- 1. Itopride therapy for functional dyspepsia: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. io.nihr.ac.uk [io.nihr.ac.uk]

- 3. What is the mechanism of Itopride Hydrochloride? [synapse.patsnap.com]

- 4. What is Itopride Hydrochloride used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. emjreviews.com [emjreviews.com]

An In-Depth Technical Guide to Itopride Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Itopride hydrochloride. The information is curated to support research, development, and clinical application of this gastroprokinetic agent. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies for key assays are provided. Visual diagrams generated using DOT language illustrate critical pathways and workflows.

Chemical Identity and Structure

Itopride hydrochloride is a substituted benzamide (B126) derivative with a unique dual mechanism of action that enhances gastrointestinal motility.

Table 1: Chemical Identification of Itopride Hydrochloride

| Identifier | Value |

| IUPAC Name | N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride[1] |

| CAS Number | 122892-31-3[1] |

| Molecular Formula | C₂₀H₂₆N₂O₄·HCl[1] |

| Molecular Weight | 394.89 g/mol [2] |

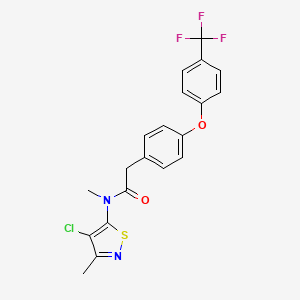

Below is a 2D representation of the chemical structure of Itopride hydrochloride.

Physicochemical Properties

The physicochemical properties of Itopride hydrochloride are crucial for its formulation, absorption, and overall bioavailability.

Table 2: Physicochemical Properties of Itopride Hydrochloride

| Property | Value | Source |

| Appearance | White to pale yellowish-white crystalline powder | [2] |

| Melting Point | 191-198 °C | [1][2] |

| Solubility | ||

| Water | Very soluble (≥48 mg/mL) | [2] |

| Methanol | Freely soluble | [2] |

| Ethanol | Sparingly soluble | [2] |

| Glacial Acetic Acid | Freely soluble | [2] |

| DMSO | ~1 mg/mL; 65 mg/mL (with sonication) | [3] |

| PBS (pH 7.2) | ~10 mg/mL | [3] |

| pKa | Not explicitly reported in reviewed literature. | |

| LogP | Not explicitly reported in reviewed literature. | |

| pH (of solution) | 4.0 to 5.0 | [2] |

Pharmacological Properties

Itopride hydrochloride exerts its prokinetic effects through a dual mechanism of action, making it distinct from other agents in its class.

Mechanism of Action

Itopride hydrochloride's primary pharmacological actions are:

-

Dopamine (B1211576) D₂ Receptor Antagonism: It blocks dopamine D₂ receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ). This action counteracts the inhibitory effect of dopamine on gastrointestinal motility and also confers an antiemetic effect.[2][4]

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, it prevents the breakdown of acetylcholine (B1216132) (ACh), a key neurotransmitter that promotes gastrointestinal smooth muscle contraction. The resulting increase in ACh levels enhances gut motility.[4][5]

This dual action leads to an increase in acetylcholine concentration, which in turn promotes gastric motility, increases lower esophageal sphincter pressure, accelerates gastric emptying, and improves gastroduodenal coordination.[2][5]

Pharmacodynamics

Table 3: Pharmacodynamic Parameters of Itopride Hydrochloride

| Parameter | Value | Species/System | Source |

| Dopamine D₂ Receptor Binding Affinity (pKi) | 7.4 (Ki ≈ 39.8 nM) | Not specified | [6] |

| Acetylcholinesterase Inhibition (IC₅₀) | 2.04 ± 0.27 µM | Electric Eel | [7] |

| Acetylcholinesterase Inhibition (IC₅₀) | ~0.5 µM | Guinea Pig Gastrointestinal Tissue | |

| Acetylcholinesterase Inhibition (IC₅₀) | 1.6 µM | Rat Stomach Enzyme | [3] |

Pharmacokinetics

Table 4: Pharmacokinetic Properties of Itopride Hydrochloride

| Parameter | Value | Conditions | Source |

| Bioavailability | ~60% | Oral administration | [2] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 0.5 - 0.75 hours | 50 mg oral dose | [2] |

| Peak Plasma Concentration (Cₘₐₓ) | 0.28 µg/mL | 50 mg oral dose | [2] |

| Protein Binding | ~96% | Human plasma | [2] |

| Metabolism | Extensive hepatic metabolism via flavin-containing monooxygenase (FMO), not CYP450 | Human | [2] |

| Elimination Half-life (t₁/₂) | ~6 hours | Human | [2] |

| Excretion | Primarily in urine as metabolites | Human | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline protocols for key experiments related to Itopride hydrochloride.

Synthesis of Itopride Hydrochloride

A common synthetic route involves the amidation of 4-(2-(dimethylamino)ethoxy)benzylamine with 3,4-dimethoxybenzoyl chloride, followed by conversion to the hydrochloride salt.

References

- 1. Itopride Hydrochloride - LKT Labs [lktlabs.com]

- 2. verification.fda.gov.ph [verification.fda.gov.ph]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. What is the mechanism of Itopride Hydrochloride? [synapse.patsnap.com]

- 5. jkscience.org [jkscience.org]

- 6. benchchem.com [benchchem.com]

- 7. Itopride hydrochloride | Dopamine Receptor | AChE | TargetMol [targetmol.com]

Itopride Hydrochloride for Diabetic Gastroparesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on the use of itopride (B38515) hydrochloride for the treatment of diabetic gastroparesis. It includes a summary of quantitative data from key clinical studies, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Core Mechanism of Action

Itopride hydrochloride exerts its prokinetic effects through a dual mechanism: dopamine (B1211576) D2 receptor antagonism and acetylcholinesterase (AChE) inhibition.[1][2] This combined action increases acetylcholine (B1216132) concentration in the neuromuscular junction of the gastrointestinal tract, leading to enhanced gastric motility and accelerated gastric emptying.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway of itopride hydrochloride.

Caption: Dual mechanism of Itopride Hydrochloride action.

Clinical Efficacy

Multiple studies have demonstrated the efficacy of itopride hydrochloride in improving symptoms and accelerating gastric emptying in patients with diabetic gastroparesis.

Symptom Improvement

A prospective, multicenter, real-world study by Ramzan et al. (2023) involving 988 patients with diabetic gastroparesis showed a significant improvement in upper gastrointestinal symptom severity scores after 4 weeks of treatment with itopride SR (150 mg once daily).[3][4][5] The study utilized the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM2).[3][4][5]

Table 1: Symptom Severity Scores Before and After Itopride SR Treatment [3][4][5]

| Severity Category | Baseline (Week 0) - % of Patients | Week 4 - % of Patients |

| Very Mild | 37.0% | 58.6% |

| Mild | 24.6% | 31.6% |

| Moderate | 29.3% | 7.3% |

| Severe | 8.8% | 2.6% |

| Extremely Severe | 0.4% | 0.0% |

A study by Venkatesh and Kulkarni (2008) in 743 patients with diabetic gastroparesis also reported a significant improvement in the frequency and severity of all symptom parameters after 3 weeks of treatment with a combination of itopride and pantoprazole (B1678409).[6]

Gastric Emptying

A double-blind, placebo-controlled, randomized, crossover trial by Stevens et al. (2008) in 25 patients with longstanding diabetes demonstrated a trend for itopride (200 mg t.i.d. for 7 days) to accelerate both solid and liquid gastric emptying.[3] In patients with delayed gastric emptying at baseline, itopride modestly accelerated liquid gastric emptying.[3]

A study by Budennaya et al. (2014) involving 34 patients with type 1 diabetes, gastroparesis, and autonomic neuropathy found that itopride therapy (150 mg total daily dose for 6 weeks) significantly improved gastric emptying velocity as measured by the 13C-octanoate breath test.[7] The median half-emptying time (T1/2) decreased from 89.0 minutes at baseline to 53.0 minutes after treatment.[7]

Experimental Protocols

This section details the methodologies used in key studies to assess the efficacy of itopride hydrochloride in diabetic gastroparesis.

Assessment of Gastric Emptying

1. Scintigraphy (Stevens et al., 2008)

-

Test Meal: The study utilized a dual-isotope scintigraphic method. The solid component consisted of 100g of ground beef labeled with 99mTc-sulphur colloid, and the liquid component was 150 mL of 10% dextrose labeled with 67Ga-ethylenediaminetetraacetic acid (EDTA).[3]

-

Procedure: Gastric emptying was measured over a period of time following the ingestion of the test meal, with scintigraphic images acquired at regular intervals.

-

Data Analysis: The rate of gastric emptying for both solids and liquids was calculated based on the clearance of the radiotracers from the stomach over time.

Caption: Gastric emptying assessment via scintigraphy.

2. 13C-Octanoic Acid Breath Test (Budennaya et al., 2014)

-

Principle: This non-invasive test measures the rate of gastric emptying of a solid meal. 13C-octanoic acid is incorporated into a test meal (typically an egg yolk). After ingestion, as the meal empties from the stomach and the octanoic acid is absorbed in the small intestine, it is metabolized in the liver, and 13CO2 is exhaled in the breath. The rate of appearance of 13CO2 in the breath reflects the rate of gastric emptying.

-

Procedure:

-

A baseline breath sample is collected.

-

The patient consumes a standardized meal containing 13C-octanoic acid.

-

Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours.

-

-

Data Analysis: The concentration of 13CO2 in the breath samples is measured, and from this, the gastric emptying half-time (T1/2) and other parameters are calculated.

Caption: 13C-Octanoic Acid Breath Test workflow.

Assessment of Symptoms

Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM)

-

Description: The PAGI-SYM is a validated questionnaire used to assess the severity of symptoms associated with upper gastrointestinal disorders, including gastroparesis.[8]

-

Structure: The questionnaire consists of 20 items that are rated on a scale from 0 (none) to 5 (very severe).[7] These items are grouped into six subscales:

-

Scoring: The scores for each subscale are calculated, and a total symptom severity score can also be derived.

Safety and Tolerability

In the studies reviewed, itopride hydrochloride was generally well-tolerated. The Ramzan et al. (2023) study reported a favorable tolerability profile with a low incidence of adverse effects.[3][4][5]

Conclusion

Itopride hydrochloride demonstrates significant promise in the management of diabetic gastroparesis through its dual prokinetic mechanism of action. Clinical evidence supports its efficacy in improving symptoms and accelerating gastric emptying. The experimental protocols outlined in this guide provide a framework for the design and evaluation of future studies in this area. Further research, particularly large-scale, long-term, randomized controlled trials, is warranted to fully establish the role of itopride hydrochloride in the therapeutic armamentarium for diabetic gastroparesis.

References

- 1. itopride Archives - Drugs in Context [drugsincontext.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of itopride on gastric emptying in longstanding diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Website [eprovide.mapi-trust.org]

- 5. Itopride and pantoprazole outcomes in diabetic gastroparesis trial (IPOD trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kibion.se [kibion.se]

- 7. researchgate.net [researchgate.net]

- 8. Development and psychometric evaluation of the patient assessment of upper gastrointestinal symptom severity index (PAGI-SYM) in patients with upper gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mode of Action of Prokinetic Benzamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted benzamide (B126) derivatives represent a significant class of gastrointestinal (GI) prokinetic agents designed to enhance motility and address disorders such as gastroparesis, chronic constipation, and gastroesophageal reflux disease (GERD). Their primary mechanism of action revolves around the modulation of serotonergic and, in some cases, dopaminergic pathways within the enteric nervous system. Early compounds like metoclopramide (B1676508) exhibited a broad receptor profile, while newer generations, including cisapride (B12094), mosapride (B1662829), and prucalopride, have demonstrated increased selectivity, primarily targeting the 5-hydroxytryptamine type 4 (5-HT4) receptor. This guide provides an in-depth analysis of the core mechanisms, presents comparative pharmacological data, details key experimental protocols for their evaluation, and visualizes the critical pathways and workflows.

Core Mechanism of Action: The Role of Enteric Receptors

The prokinetic effects of benzamide derivatives are predominantly mediated through their interaction with specific neurotransmitter receptors located on enteric neurons in the myenteric plexus.

5-HT4 Receptor Agonism: The Primary Prokinetic Pathway

The cornerstone of the prokinetic action for most modern benzamides is agonism at the 5-HT4 receptor.[1][2][3][4] These receptors are positively coupled to adenylyl cyclase.[3]

-

Binding and Activation: The benzamide derivative binds to 5-HT4 receptors on the presynaptic terminals of cholinergic enteric neurons.[5]

-

Signal Transduction: This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Neurotransmitter Release: Elevated cAMP levels facilitate the release of acetylcholine (B1216132) (ACh) from the neuron.[1][6][7][8]

-

Muscular Contraction: The released ACh binds to muscarinic receptors on adjacent smooth muscle cells, triggering depolarization and contraction, which enhances peristalsis and accelerates GI transit.[7][9]

This targeted stimulation of the physiological cholinergic pathway is what drives the coordinated increase in motility throughout the gastrointestinal tract.[6][7]

Figure 1: 5-HT4 Receptor-Mediated Prokinetic Signaling Pathway.

Dopamine (B1211576) D2 Receptor Antagonism

Metoclopramide is a classic example of a benzamide derivative whose action includes potent dopamine D2 receptor antagonism.[10][11] Dopamine normally acts as an inhibitory neurotransmitter in the GI tract, suppressing ACh release.[12] By blocking D2 receptors, metoclopramide removes this inhibitory effect, thereby increasing cholinergic activity and promoting motility.[10][12] This central D2 antagonism in the chemoreceptor trigger zone also confers significant anti-emetic properties.[10][11]

5-HT3 Receptor Antagonism

Several benzamides, such as mosapride (via its active metabolite M1) and renzapride, also exhibit antagonist activity at 5-HT3 receptors.[13][14][15][16] These receptors are involved in visceral sensitivity and the emetic reflex. Antagonism at this site can reduce nausea and vomiting, complementing the prokinetic effects and offering a dual mode of action for compounds like renzapride.[13][17]

Quantitative Data: Pharmacological Profiles of Key Derivatives

The evolution of prokinetic benzamides has been driven by the goal of increasing selectivity for the 5-HT4 receptor to enhance efficacy while minimizing off-target effects.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT4 Receptor | 5-HT3 Receptor | Dopamine D2 Receptor | Selectivity Notes |

| Metoclopramide | ~1000s | ~1000s | 28.8[11] | Primarily a D2 antagonist with weaker 5-HT4 agonism.[11][18] |

| Cisapride | 41.5[19] | 684[19] | >10,000 | Potent 5-HT4 agonist, but withdrawn due to off-target cardiac hERG channel effects.[1][5] |

| Mosapride | Moderate | Low (M1 metabolite is an antagonist)[16] | >10,000 | Selective 5-HT4 agonist with no significant affinity for D2 receptors.[4] |

| Renzapride | 115[19] | 7.64[19] | >10,000 | Dual action as a 5-HT4 agonist and potent 5-HT3 antagonist.[13][15][17] |

| Prucalopride | High (<10) | >150-fold lower than 5-HT4 | >150-fold lower than 5-HT4 | Highly selective 5-HT4 agonist with over 150-fold higher affinity for 5-HT4 than other receptors.[20][21] |

| Velusetrag | High | No significant affinity | No significant affinity | Highly selective 5-HT4 agonist with high intrinsic activity.[22] |

Note: Ki values are compiled from various sources and assays; direct comparison should be made with caution.

Table 2: Functional Activity & Clinical Efficacy Data

| Compound | Assay | Result |

| Prucalopride | EFS-induced contractions (canine stomach strips) | pEC50 of 7.9 ± 0.3.[23] |

| Velusetrag | Gastric Emptying (12-week study in gastroparesis patients) | Normalization of gastric emptying achieved in 44% (5 mg), 65% (15 mg), and 71% (30 mg) of patients, versus 0% for placebo.[24] |

| YM-53389 | Carbachol-precontracted rat oesophagus relaxation | pEC50 of 6.3.[19] |

| Various Benzamides | cAMP formation in mouse embryo colliculi neurons | Rank order of potency: cisapride > BRL 24924 > 5-HT > zacopride (B1682363) > BRL 20627 > metoclopramide.[3] |

Experimental Protocols

The characterization of prokinetic benzamide derivatives relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line engineered to overexpress the target receptor (e.g., human 5-HT4 or D2). Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend and determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add assay buffer, membrane preparation, and a fixed concentration of a suitable radioligand (e.g., [3H]GR113808 for 5-HT4).

-

Non-Specific Binding (NSB): Add buffer, membranes, radioligand, and a high concentration of a non-labeled, potent competing ligand to saturate all specific binding sites.

-

Test Compound: Add buffer, membranes, radioligand, and serial dilutions of the benzamide derivative.

-

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

cAMP Functional Assay for 5-HT4 Agonism

This cell-based assay measures the ability of a compound to stimulate cAMP production, confirming its agonist activity at the Gs-coupled 5-HT4 receptor.[25]

Methodology:

-

Cell Culture: Seed cells expressing the 5-HT4 receptor into 96- or 384-well plates and culture overnight.[25]

-

Agonist Stimulation: Remove the culture medium. Add the test benzamide derivative at various concentrations in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[25]

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit (e.g., HTRF, ELISA, or luminescence-based).[25]

-

Data Analysis: Plot the cAMP signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal effect).

In Vivo Gastric Emptying Scintigraphy Study

This is the gold standard method for quantifying the rate of gastric emptying in humans and animal models.[26][27]

Methodology:

-

Subject Preparation: Subjects (human volunteers or test animals) are fasted overnight.

-

Test Meal: The subject ingests a standardized meal labeled with a gamma-emitting radioisotope. For solid-phase emptying, Tc-99m sulfur colloid mixed with a meal like scrambled eggs is commonly used. For liquid-phase emptying, In-111-DTPA in water can be used.[26][28]

-

Drug Administration: The prokinetic agent or a placebo is administered orally or via injection at a specified time relative to the meal.

-

Imaging: The subject is positioned in front of a gamma camera, and images of the stomach region are acquired at regular intervals (e.g., every 15-30 minutes for up to 4 hours).[26]

-

Data Analysis: Regions of interest (ROIs) are drawn around the stomach on each image to quantify the amount of radioactivity remaining over time. The data is corrected for radioactive decay. A gastric emptying curve is generated, and key parameters, such as the lag time for solid emptying and the half-emptying time (T50), are calculated.

Figure 3: Workflow for an In Vivo Gastric Emptying Scintigraphy Study.

References

- 1. Cisapride - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]

- 3. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

- 8. mims.com [mims.com]

- 9. Cisapride 101: What You Need to Know if Your Dog or Cat Needs Cisapride - Wedgewood Pharmacy [wedgewood.com]

- 10. mdpi.com [mdpi.com]

- 11. Metoclopramide - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 13. EndoLogic | Frequently Asked Questions [endologicusa.com]

- 14. Mosapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. Renzapride - Wikipedia [en.wikipedia.org]

- 16. Mosapride - Wikipedia [en.wikipedia.org]

- 17. ambrosehc.com [ambrosehc.com]

- 18. [Pharmacologic and clinical differentiation of prokinetic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Prucalopride - Wikipedia [en.wikipedia.org]

- 21. droracle.ai [droracle.ai]

- 22. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]

- 23. 5-HT4 receptors mediating enhancement of contractility in canine stomach; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]

- 25. benchchem.com [benchchem.com]

- 26. hra.nhs.uk [hra.nhs.uk]

- 27. Gastric emptying measured by ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tech.snmjournals.org [tech.snmjournals.org]

The Pro-Cholinergic Effects of Itopride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which itopride (B38515) hydrochloride elevates acetylcholine (B1216132) concentrations, a key factor in its prokinetic effects. The document summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach to Elevating Acetylcholine

Itopride hydrochloride employs a synergistic dual mechanism to increase the concentration of acetylcholine (ACh) in the gastrointestinal tract, thereby enhancing motility.[1][2][3][4] This dual action involves:

-

Dopamine (B1211576) D2 Receptor Antagonism: Itopride acts as an antagonist at dopamine D2 receptors on presynaptic cholinergic neurons in the myenteric plexus.[5][6] Dopamine typically exerts an inhibitory effect on acetylcholine release.[6] By blocking these D2 receptors, itopride removes this inhibitory brake, leading to an increased release of acetylcholine from the neuron.[5][6]

-

Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the degradation of acetylcholine in the synaptic cleft.[1][2][3][7] This inhibition is reversible and exhibits a "mixed" type pattern, affecting both the Km and Vmax of the enzymatic reaction.[1] By preventing the breakdown of acetylcholine, itopride prolongs its availability and action at the postsynaptic receptors on smooth muscle cells.[4]

The net result of these two actions is a significant increase in the local concentration of acetylcholine, which in turn stimulates muscarinic receptors on gastrointestinal smooth muscle, leading to enhanced contractility and motility.[4]

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory effect of itopride hydrochloride on acetylcholinesterase (AChE) has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of itopride required to inhibit 50% of the AChE activity.

| Enzyme Source | IC50 of Itopride Hydrochloride (µM) | Reference |

| Electric Eel Acetylcholinesterase | 2.04 ± 0.27 | [1] |

| Guinea Pig Gastrointestinal Cholinesterase | ~0.5 | [1] |

It is important to note that while the increase in acetylcholine concentration is a direct and confirmed consequence of itopride's dual mechanism of action, specific quantitative data detailing the magnitude of this increase (e.g., fold-change or absolute concentration) in various biological systems is not extensively reported in the available scientific literature. The prokinetic effects observed in functional studies serve as indirect evidence of this increase.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to quantify the inhibitory effect of a compound on AChE activity.

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Itopride hydrochloride solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of itopride hydrochloride at various concentrations in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the different concentrations of the itopride hydrochloride solution to the respective wells. A control well with no inhibitor should also be prepared.

-

Add the AChE enzyme solution to all wells except for the blank.

-

Incubate the plate at 37°C for a predefined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5-10 minutes).

-

The rate of increase in absorbance is calculated for each concentration of itopride.

-

The percentage of inhibition for each itopride concentration is determined relative to the control (no inhibitor). The IC50 value is then calculated from the resulting dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Itopride Hydrochloride

References